molecular formula C8H10N2O B6249621 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole CAS No. 2098143-15-6

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

Cat. No. B6249621
CAS RN: 2098143-15-6
M. Wt: 150.2
InChI Key:
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Description

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole, also known as 4-EEPMP, is a heterocyclic aromatic compound that is used as a synthetic intermediate in the organic synthesis of various organic compounds. It is also used in the development of various pharmaceuticals and other materials. 4-EEPMP is a versatile and useful compound, and its synthesis, scientific research applications, and biochemical and physiological effects are extensively studied.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazoles, including 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole, are pivotal in synthesizing compounds with diverse biological activities. A review highlighted the development in synthetic strategies and the significant biological activities found in pyrazole derivatives, underlining their role in agrochemical and pharmaceutical sectors due to their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Anticancer Applications

Recent updates on synthetic strategies for developing new anticancer agents emphasize pyrazoline derivatives' role. This research underscores pyrazoline's potential as an electron-rich nitrogen carrier, showcasing exciting electronic properties with dynamic applications, especially in anticancer activity (Pushkar Kumar Ray et al., 2022).

Multifunctional Applications

Pyrazole derivatives are recognized for their multifunctional applications beyond the pharmaceutical realm. This is evident from studies that have synthesized pyrazole derivatives to explore their wide-ranging biological effects, offering a solid foundation for future research aimed at developing novel therapeutic agents across various disease spectrums (A. M. Dar & Shamsuzzaman, 2015).

Therapeutic Potential

The therapeutic outlook for pyrazole analogs has been extensively reviewed, revealing their application as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, and anticonvulsant agents. This underscores the chemical versatility and wide-ranging pharmaceutical applications of pyrazole derivatives (S. Ganguly & Sony Jacob, 2017).

Multi-Component Synthesis for Bioactive Molecules

The synthesis of pyrazole derivatives via multi-component reactions (MCRs) has been highlighted for its efficiency in generating biologically active molecules. This approach underscores the atom and step economy in synthesizing pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant activities, demonstrating the methodological advancements in pyrazole synthesis (Diana Becerra et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole involves the reaction of 2-methoxyethylhydrazine with propargyl bromide followed by cyclization of the resulting product with ethyl propiolate.", "Starting Materials": [ "2-methoxyethylhydrazine", "propargyl bromide", "ethyl propiolate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxyethylhydrazine (1.0 equiv) in acetonitrile and add potassium carbonate (1.2 equiv).", "Step 2: Add propargyl bromide (1.1 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Filter the reaction mixture to remove potassium bromide and evaporate the solvent under reduced pressure.", "Step 4: Dissolve the resulting product in ethanol and add ethyl propiolate (1.2 equiv).", "Step 5: Heat the reaction mixture at 80°C for 6 hours.", "Step 6: Cool the reaction mixture to room temperature and add water to precipitate the product.", "Step 7: Filter the product and wash with water to obtain 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole as a white solid." ] }

CAS RN

2098143-15-6

Product Name

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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